molecular formula C11H16F2O3 B13458277 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid

9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid

Cat. No.: B13458277
M. Wt: 234.24 g/mol
InChI Key: OSGVNZCXAZPYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a spiroketal core and two fluorine atoms.

Preparation Methods

The synthesis of 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid typically involves multiple steps. One common method includes the use of a double Michael addition reaction, which is catalyst-free and efficient. Industrial production methods may vary, but they generally involve similar multi-step synthetic routes to ensure high purity and yield .

Chemical Reactions Analysis

9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a therapeutic agent due to its ability to interact with biological targets. In industry, it is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid involves its interaction with specific molecular targets. As a spiroketal, it can bind to biological targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid include 1-oxa-9-azaspiro[5.5]undecane derivatives and other spirocyclic compounds with different substituents. These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific spiroketal structure and the presence of fluorine atoms, which can significantly influence its reactivity and interactions .

Properties

Molecular Formula

C11H16F2O3

Molecular Weight

234.24 g/mol

IUPAC Name

9,9-difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid

InChI

InChI=1S/C11H16F2O3/c12-11(13)4-2-10(3-5-11)7-8(9(14)15)1-6-16-10/h8H,1-7H2,(H,14,15)

InChI Key

OSGVNZCXAZPYQD-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCC(CC2)(F)F)CC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.